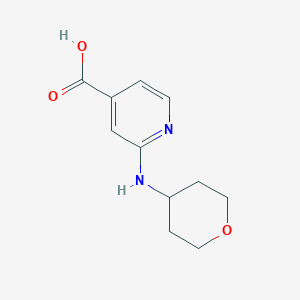

2-(Tetrahydro-2H-pyran-4-ylamino)isonicotinic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Tetrahydro-2H-pyran-4-ylamino)isonicotinic acid is a chemical compound with the formula C11H14N2O3 . It is used for research and development .

Molecular Structure Analysis

The molecular formula of this compound is C11H14N2O3 . The molecular weight is 222.24 g/mol . The InChI string is InChI=1S/C12H16N2O3/c15-12(16)10-1-4-13-11(7-10)14-8-9-2-5-17-6-3-9/h1,4,7,9H,2-3,5-6,8H2,(H,13,14)(H,15,16) .Scientific Research Applications

Synthesis and Antitubercular Agents

Isonicotinic acid hydrazide derivatives, including compounds related to "2-(Tetrahydro-2H-pyran-4-ylamino)isonicotinic acid," are widely used as antitubercular agents. For instance, Singh and Ojha (1981) synthesized derivatives that showed significant central nervous system stimulant activity, indicating potential therapeutic applications beyond tuberculosis (Singh & Ojha, 1981).

Antimicrobial Activity

Compounds synthesized from isonicotinic acid have shown significant antibacterial and antifungal activities. For example, Raval et al. (2009) synthesized N′-(4-(arylamino)-6-(pyridin-2-ylamino)-1,3,5-triazin-2-yl)isonicotinohydrazide derivatives and evaluated their antimicrobial activity against various bacterial strains, demonstrating their potential as antimicrobial agents (Raval et al., 2009).

Synthesis of Complex Molecules

The versatility of isonicotinic acid derivatives for synthesizing complex molecules has been demonstrated in various studies. Zolfigol et al. (2013) reported a green and efficient method for the preparation of 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles using isonicotinic acid as a dual and biological organocatalyst, highlighting its role in facilitating complex chemical reactions (Zolfigol et al., 2013).

Catalytic Properties and Materials Science

In materials science and catalysis, isonicotinic acid derivatives have been used to construct heteronuclear molecular boxes with structural, luminescent, and magnetic properties, as reported by Tzeng et al. (2021). These findings suggest potential applications in designing new materials with specific optical and magnetic functionalities (Tzeng et al., 2021).

Safety and Hazards

The safety data sheet for 2-(Tetrahydro-2H-pyran-4-ylamino)isonicotinic acid suggests that it should be handled with care. If inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed with water. If swallowed, the mouth should be rinsed and a poison center or doctor/physician should be contacted .

Mechanism of Action

Target of Action

The primary targets of 2-(Tetrahydro-2H-pyran-4-ylamino)isonicotinic acid are currently under investigation. The compound is used in research and development , suggesting that its targets and their roles are subjects of ongoing study.

Mode of Action

It is a derivative of isoniazid , a frontline drug in the treatment of tuberculosis. Isoniazid’s mechanism of action has been studied extensively, and it’s known to be a prodrug that is activated by bacterial catalase-peroxidase enzyme into a reactive species, which inhibits the synthesis of mycolic acid, an essential component of the bacterial cell wall . .

Biochemical Pathways

Given its structural similarity to isoniazid , it might interfere with the synthesis of mycolic acid, thereby inhibiting the growth of Mycobacterium tuberculosis

Pharmacokinetics

As a research compound , its ADME properties are likely being investigated to determine its bioavailability and potential as a therapeutic agent.

Result of Action

As a derivative of isoniazid , it may share some of its effects, such as inhibiting the growth of Mycobacterium tuberculosis by interfering with the synthesis of mycolic acid.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is not well-documented. Factors such as temperature, pH, and the presence of other substances could potentially affect its stability and efficacy. As a research compound , these aspects are likely being investigated.

Properties

IUPAC Name |

2-(oxan-4-ylamino)pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c14-11(15)8-1-4-12-10(7-8)13-9-2-5-16-6-3-9/h1,4,7,9H,2-3,5-6H2,(H,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMIKZFIZVCOGHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1NC2=NC=CC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(4-carbamoylphenyl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide](/img/structure/B2890891.png)

![1-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4-[(4-methylphenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2890898.png)

![3-{2-Hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-1-(2-phenoxyethyl)urea](/img/structure/B2890906.png)

![2-(2-(4-pivaloylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2890911.png)